molecular formula C₁₁H₁₁NO₅ B1141905 Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate CAS No. 846055-82-1

Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate

Cat. No. B1141905
M. Wt: 237.21
InChI Key:
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Description

“Methyl 2-(2-methoxyethenyl)-6-nitrobenzoate” is an organic compound containing a nitro group (-NO2), a methoxy group (-OCH3), and a benzoate ester group (-COOCH3). These functional groups can significantly influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the presence of the nitro, methoxy, and benzoate ester groups. These groups could potentially participate in various intermolecular interactions, affecting the compound’s physical and chemical properties .


Chemical Reactions Analysis

The nitro group is often involved in reactions such as reduction or nucleophilic substitution. The methoxy group can participate in ether cleavage reactions, and the benzoate ester group can undergo hydrolysis or transesterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, methoxy, and benzoate ester groups could affect its polarity, solubility, and reactivity .

Future Directions

The study of this compound could potentially contribute to various fields, depending on its properties and reactivity. It could be of interest in synthetic chemistry, materials science, or even biological applications .

properties

IUPAC Name

methyl 2-(2-methoxyethenyl)-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-16-7-6-8-4-3-5-9(12(14)15)10(8)11(13)17-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHIZFOEWLXRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyvinyl)-6-nitrobenzoic Acid Methyl Ester

Synthesis routes and methods

Procedure details

t-BuOK (5.5 g, 58 mmol, 2 eq) was added portion-wise to a stirred suspension of Ph3P+CH2OmeCl− (21.7 g, 63 mmol, 2.2 eq) in THF (100 mL) under N2 in an ice-bath. After stirring the red solution at RT for 30 min, 2-formyl-6-nitro-benzoic acid methyl ester (Example 1, Step C, 5.1 g, 29 mmol, 1 eq) in THF (15 mL) was added. The reaction was stirred at RT for 1 h, quenched with saturated NH4Cl and extracted with EtOAc. The organic layer was washed with H2O (2×), dried (MgSO4) and concentrated in vacuo to give a dark oil. Purification by silica flash chromatography (0-20% EtOAc:hexane) gave the desired compound as a yellow oil (a mixture of ca. 1.7:1 E/Z isomers).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
21.7 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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